molecular formula C21H39N5O7 B125607 Lysyl-valyl-aspartyl-leucine CAS No. 140681-91-0

Lysyl-valyl-aspartyl-leucine

Cat. No. B125607
M. Wt: 473.6 g/mol
InChI Key: SADYNMDJGAWAEW-JKQORVJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl-valyl-aspartyl-leucine (KVAL) is a synthetic peptide that has been widely used in scientific research due to its unique biochemical and physiological properties. The peptide has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of Lysyl-valyl-aspartyl-leucine is not fully understood, but it is believed to be mediated by its interaction with integrin receptors. Integrins are transmembrane receptors that play a crucial role in cell adhesion and signaling. Lysyl-valyl-aspartyl-leucine has been shown to bind to integrin receptors and activate downstream signaling pathways that lead to apoptosis or other cellular responses.

Biochemical And Physiological Effects

Lysyl-valyl-aspartyl-leucine has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, Lysyl-valyl-aspartyl-leucine has been shown to have anti-inflammatory and antimicrobial properties. Lysyl-valyl-aspartyl-leucine has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

Lysyl-valyl-aspartyl-leucine has several advantages for use in lab experiments. It is stable and can be easily synthesized using SPPS. Lysyl-valyl-aspartyl-leucine is also relatively inexpensive compared to other peptides. However, Lysyl-valyl-aspartyl-leucine has some limitations, such as its low solubility in water and its propensity to aggregate.

Future Directions

There are several future directions for the use of Lysyl-valyl-aspartyl-leucine in scientific research. One potential application is in the development of novel cancer therapies. Lysyl-valyl-aspartyl-leucine has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a clinical therapy. Lysyl-valyl-aspartyl-leucine also has potential applications in the development of biosensors for the detection of various analytes. Further research is needed to optimize the immobilization of Lysyl-valyl-aspartyl-leucine on sensor surfaces and to evaluate its sensitivity and specificity for different analytes.
Conclusion
In conclusion, Lysyl-valyl-aspartyl-leucine is a synthetic peptide that has been extensively used in scientific research due to its unique biochemical and physiological properties. The peptide can be synthesized using SPPS or LPPS methods and has been used for various applications, including cancer research and the development of biosensors. The mechanism of action of Lysyl-valyl-aspartyl-leucine is not fully understood, but it is believed to be mediated by its interaction with integrin receptors. Lysyl-valyl-aspartyl-leucine has several advantages for use in lab experiments, but it also has some limitations. Future research is needed to evaluate the potential of Lysyl-valyl-aspartyl-leucine in various fields of research.

Synthesis Methods

Lysyl-valyl-aspartyl-leucine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS is the most common method used for the synthesis of Lysyl-valyl-aspartyl-leucine due to its efficiency and cost-effectiveness. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are activated with a coupling reagent and then added to the peptide chain. The process is repeated until the desired peptide is obtained.

Scientific Research Applications

Lysyl-valyl-aspartyl-leucine has been extensively used in scientific research for various applications. One of the most significant applications of Lysyl-valyl-aspartyl-leucine is in the field of cancer research. Lysyl-valyl-aspartyl-leucine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Lysyl-valyl-aspartyl-leucine has also been used in the development of drug delivery systems for the targeted delivery of anticancer drugs.
Lysyl-valyl-aspartyl-leucine has also been used in the development of biosensors for the detection of various analytes. The peptide has been immobilized on the surface of a sensor, and changes in the physical or chemical properties of the peptide in response to the analyte are detected.

properties

CAS RN

140681-91-0

Product Name

Lysyl-valyl-aspartyl-leucine

Molecular Formula

C21H39N5O7

Molecular Weight

473.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1

InChI Key

SADYNMDJGAWAEW-JKQORVJESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Other CAS RN

140681-91-0

sequence

KVDL

synonyms

KVDL
Lys-Val-Asp-Leu
lysyl-valyl-aspartyl-leucine

Origin of Product

United States

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